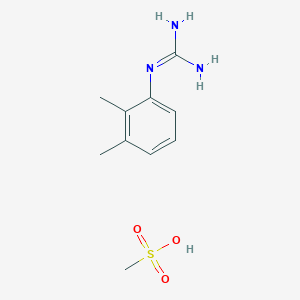
1-(6-Chloropyrimidin-4-YL)ethanone
Descripción general
Descripción
1-(6-Chloropyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-YL)ethanone consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4th position by an ethanone group and at the 6th position by a chlorine atom .Physical And Chemical Properties Analysis
1-(6-Chloropyrimidin-4-YL)ethanone is a solid under normal conditions . It should be stored in an inert atmosphere and at a temperature between 2-8°C . The boiling point and other physical properties are not specified in the retrieved data.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Dye Application
One study focused on the synthesis and properties of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. This research demonstrates the compound's utility in creating dyes for polyester fibers, showcasing a range of hues from greenish-yellow to orange. The study provides an in-depth analysis of the spectral characteristics, substituent effects, and colorimetric assessments of these dyes (Ho & Yao, 2013).
Molecular Vibrational Studies
Another investigation presented a theoretical study on the geometry and vibration of a complex derivative of 1-(6-Chloropyrimidin-4-yl)ethanone. This work, conducted through solid-phase FT-IR and FT-Raman spectroscopy, alongside computational methods, provided valuable insights into the molecular structure and vibrational properties of the compound, facilitating a better understanding of its physical and chemical characteristics (Song et al., 2008).
Antibacterial Activity
Research into the microwave-assisted synthesis of pyrimidine imines and thiazolidinones featuring piperidine and pyrimidine moieties revealed significant antibacterial activity. This study highlights the potential of these compounds in developing new antibacterial agents, underscoring the importance of structural modification in enhancing biological activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal and Insecticidal Properties
The synthesis of novel thieno[2,3-d]pyrimidines and their subsequent testing for antibacterial activity represents another application. Such compounds, upon interaction with different chemicals, have shown promising results against various bacterial strains, indicating their potential as antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Synthesis of Pyrimidine Derivatives for ROS1 Kinase Inhibition
A study on the design and synthesis of pyrimidin-4-yl-ethanol and ethanone derivatives based on known ROS1 kinase inhibitors showcased a novel approach to targeting ROS1 kinase with potential inhibitors. This research underscores the therapeutic potential of these compounds in oncology, particularly in targeting specific kinases involved in cancer pathogenesis (Abdelazem & Lee, 2015).
Safety And Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHIQLLZSWXCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-YL)ethanone | |
CAS RN |
210295-81-1 | |
| Record name | 1-(6-chloropyrimidin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)
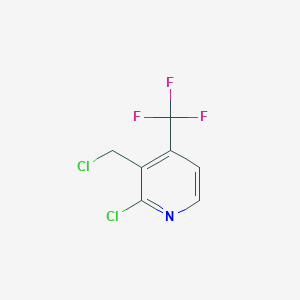
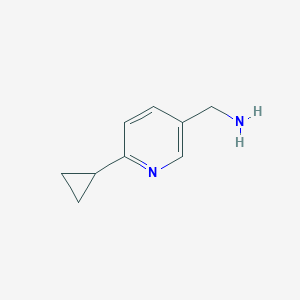
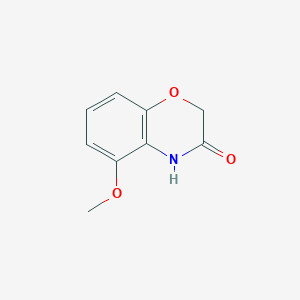
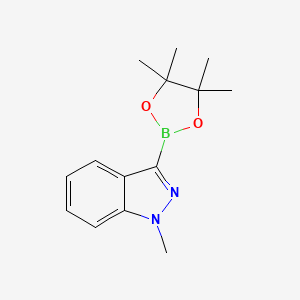

![Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1430896.png)
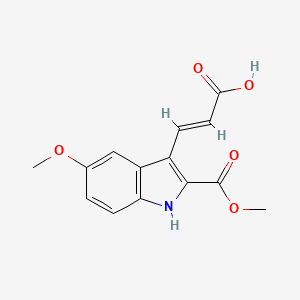
![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)
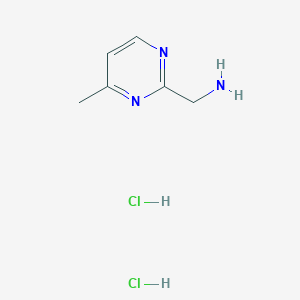
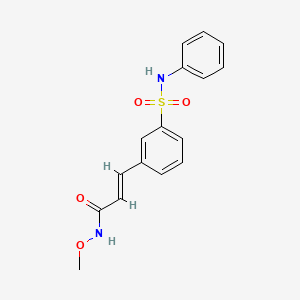
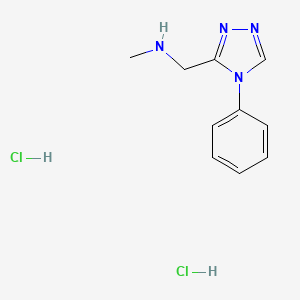
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1430905.png)
